6-(哌啶-1-基)吡啶-2-甲酸

描述

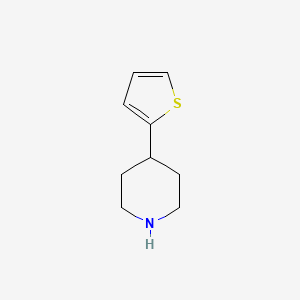

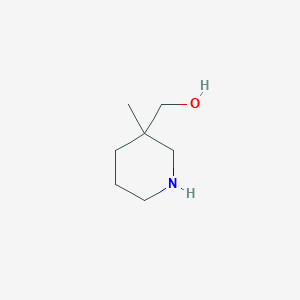

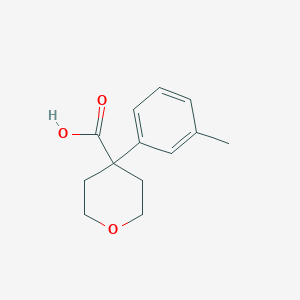

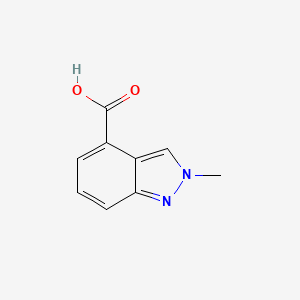

6-(Piperidin-1-yl)picolinic acid is a compound that can be associated with a class of organic molecules that contain a piperidine ring, a six-membered heterocycle with one nitrogen atom, attached to a picolinic acid moiety, which is a pyridine ring with a carboxylic acid functional group at the 2-position. This type of compound is of interest due to its potential applications in various fields such as catalysis, coordination chemistry, and as a building block for more complex molecular devices .

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of picolinic acid derivatives with various amines or other nitrogen-containing heterocycles. For instance, the reaction of picolinic acid with thionyl chloride can lead to the formation of acid chlorides, which can then react with N-alkylanilines to afford a range of mono- and bis-amides . The synthesis process can yield chlorinated by-products, which can be separated by column chromatography. Although the specific synthesis of 6-(Piperidin-1-yl)picolinic acid is not detailed in the provided papers, similar synthetic strategies could be applied to obtain this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(Piperidin-1-yl)picolinic acid has been characterized using various analytical techniques such as X-ray crystallography, which reveals preferences for certain geometric arrangements. For example, amides derived from picolinic acid generally prefer a cis amide geometry, where the aromatic groups are cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen . This information can be extrapolated to predict the likely preferred geometry of 6-(Piperidin-1-yl)picolinic acid.

Chemical Reactions Analysis

The chemical reactivity of picolinic acid derivatives can be quite diverse. For example, the photochemistry of a quinolone derivative with a piperazine ring has been studied, showing that it undergoes substitution and decarboxylation reactions upon irradiation in water . While this does not directly describe the reactivity of 6-(Piperidin-1-yl)picolinic acid, it provides insight into the potential reactivity of compounds with similar structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 6-(Piperidin-1-yl)picolinic acid can be inferred from their molecular structure and the nature of their substituents. For instance, the presence of hydrogen bond donors and acceptors in the molecule can lead to the formation of inter- and intra-molecular hydrogen bonds, which can significantly influence the stability and solubility of the molecule . Additionally, the electrochemical properties of metal complexes with picolinic acid derivatives have been explored, indicating that these ligands can impact the redox behavior of the metal center .

科学研究应用

工业过程中的电解着色

6-(哌啶-1-基)吡啶-2-甲酸和相关化合物,如哌啶-4-甲酸,已用于阳极氧化铝的电解着色中。这些化合物影响该过程中的投掷力和抗大气氧化性,使其在金属表面处理相关的工业应用中具有价值 (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994)。

环境研究和表面酸度探测

在环境科学中,哌啶的衍生物,如 4-甲基吡啶和哌啶本身,已被用于研究在 SiO2 等表面的吸附过程。这项研究对于了解环境中有机污染物的迁移和归宿至关重要。这些研究利用振动和频生成光谱来量化矿物氧化物的表面酸度 (Liu, Ma, & Allen, 2005)。

配位化学

基于吡啶-2-甲酸的配体,包括源自哌啶的配体,在配位化学中具有重要意义。它们已被合成以与各种金属离子如 CuII、NiII、ZnII、CoII 和 GaIII 配位。这些化合物被预先组织成八面体配位构型,使其在涉及固态结构、溶液光谱和电化学的研究中很有用 (Comba 等人,2016)。

透皮渗透增强剂

己酸的烷基酯和烷基酰胺,用叔氨基取代,包括 6-(哌啶-1-基),已被探索作为透皮渗透增强剂。测试这些化合物增强药物通过皮肤渗透的功效,使其与制药应用相关 (Farsa, Doležal, & Hrabálek, 2010)。

合成和结构探索

哌啶衍生物已被合成并用于各种应用的结构探索,包括它们在非线性光学中的潜力。研究包括合成 3,5-二乙基 -2,6-二(噻吩-2-基)哌啶-4-酮-1-重氮酸盐等化合物,并使用 FT-IR、NMR 和单晶 XRD 等技术对其进行表征。这些研究提供了对分子系统性质的见解 (Doss 等人,2017)。

氢键研究

已研究异烟酰胺酸(哌啶-4-酰胺)盐与杂芳羧酸的结构,以了解它们的氢键模式。这些研究有助于我们了解化学稳定的氢键系统,特别是与芳香羧酸根阴离子 (Smith & Wermuth, 2012)。

生物降解和环境修复

对吡啶-2-甲酸衍生物的微生物降解的研究突出了使用特定细菌(如红球菌属)的潜力,用于被此类化合物污染的环境的生物修复。这对于解决环境污染和了解微生物代谢至关重要 (Zhang 等人,2019)。

电化学合成

已经对由吡啶-2-甲酸合成 2-哌啶羧酸等化合物进行了电化学合成研究。这些研究与电化学领域相关,并对合成化学有影响 (Ivanova, Makasheva, Kirilyus, & Soboleva, 2011)。

药物化学

在药物化学中,哌啶和吡啶-2-甲酸的衍生物,如 1-苄基-4-吡啶甲酰基-哌嗪,已被合成用于代谢研究。这对于了解潜在治疗剂的药代动力学和药效学至关重要 (Zólyomi & Budai, 1981)。

催化水氧化

已合成和表征含有吡啶-2-甲酸衍生物的钌配合物,用于研究它们在水氧化中的催化活性。这项研究对于可再生能源应用至关重要,特别是在开发高效且可持续的催化剂方面 (Lu 等人,2016)。

探索分子结构

哌啶衍生物的合成和结构探索对于理解分子间相互作用至关重要。像新型生物活性杂环(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉基)甲酮的研究这样的研究提供了对分子稳定性和相互作用的宝贵见解 (Prasad 等人,2018)。

对映选择性合成

在无机化学中,具有 α-烯基取代的吡咯烷、哌啶和氮杂环庚烷等 N-杂环的对映选择性合成非常重要。这些合成涉及对于天然产物合成和药物应用至关重要的催化过程 (Seki, Tanaka, & Kitamura, 2012)。

作用机制

Target of Action

The primary target of 6-(Piperidin-1-yl)picolinic acid, also known as 6-Piperidinopyridine-2-carboxylic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging .

Mode of Action

The compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .

Biochemical Pathways

It is known that the compound’s interaction with zfps disrupts the normal functioning of these proteins, which play crucial roles in various cellular processes .

Result of Action

The molecular and cellular effects of 6-(Piperidin-1-yl)picolinic acid’s action primarily involve the disruption of ZFP function, leading to the inhibition of viral replication and packaging . This results in its antiviral activity, as demonstrated in vitro and in vivo .

属性

IUPAC Name |

6-piperidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNWTBPSTOBOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594449 | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868755-50-4 | |

| Record name | 6-(1-Piperidinyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)